![molecular formula C14H16N2OS B5753953 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. TQ belongs to the family of quinoline-based compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is not fully understood. However, it has been suggested that 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide may exert its biological effects by modulating various signaling pathways in cells. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has also been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been found to possess anticancer properties, which can help to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide. Another area of research is the investigation of the potential synergistic effects of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide and its potential therapeutic applications in various diseases.
合成方法
The synthesis of 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide involves the reaction of 4,6,8-trimethylquinoline with thioacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-10(3)14-11(5-8)9(2)6-13(16-14)18-7-12(15)17/h4-6H,7H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANXYUPBFLLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,8-Trimethylquinolin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

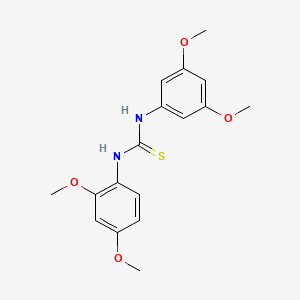
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
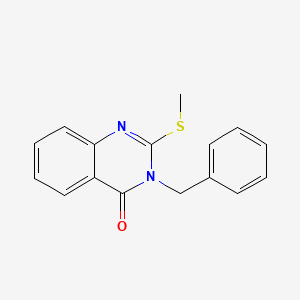

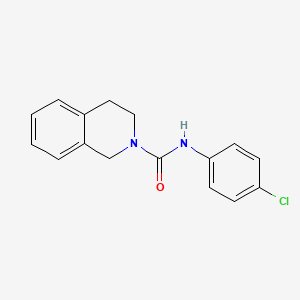
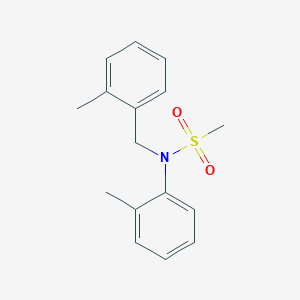
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
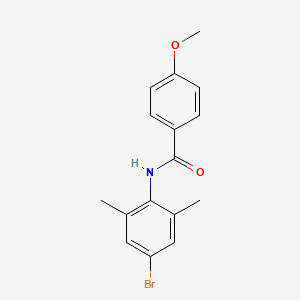

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)


